High Selectivity in Catalytic Rearrangement to Keto Aldehyde vs. Zeolite Alternatives
In the liquid-phase rearrangement of isophorone oxide, Al-MCM-41 mesostructured catalysts deliver a consistent ~80% selectivity to the desired keto aldehyde product, demonstrating a clear advantage over traditional zeolites in terms of both activity and aldehyde selectivity [1]. This superior performance is attributed to the larger pore size of Al-MCM-41 materials, which avoids the diffusional problems associated with zeolites [1].
| Evidence Dimension | Selectivity to desired keto aldehyde |
|---|---|
| Target Compound Data | ~80% selectivity (with Al-MCM-41 catalyst) |
| Comparator Or Baseline | Zeolite catalysts (unspecified type) |
| Quantified Difference | Superior activity and aldehyde selectivity compared to zeolites (exact % for zeolite not quantified) |
| Conditions | Liquid-phase rearrangement over Al-MCM-41 mesostructured catalysts with different Si/Al molar ratios |
Why This Matters
For procurement in fine chemical synthesis, this high selectivity translates to reduced downstream purification costs and higher yield of the target keto aldehyde intermediate.
- [1] van Grieken, R., Serrano, D. P., Melero, J. A., & García, A. (2005). Liquid-phase isophorone oxide rearrangement over mesoporous Al-MCM-41 materials. Journal of Catalysis, 236(1), 122-128. View Source
